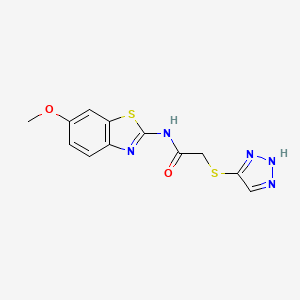

![molecular formula C15H20N2O4S B5501953 1-(3,5-二甲苯基)-4-[(甲磺酰)乙酰基]哌嗪-2-酮](/img/structure/B5501953.png)

1-(3,5-二甲苯基)-4-[(甲磺酰)乙酰基]哌嗪-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related piperazine derivatives involves multi-step chemical reactions, starting with key precursors and utilizing specific catalysts to achieve the desired structural framework. Compounds such as 1-(2,5-dimethylphenyl)piperazine derivatives have been synthesized through reactions involving diacetyl, aromatic aldehyde, and other components, showcasing the complexity and versatility of synthesizing piperazine-based compounds (Rajkumar, A. Kamaraj, & K. Krishnasamy, 2014).

Molecular Structure Analysis

Molecular structure analysis of piperazine derivatives reveals intricate details about their framework, including bond lengths, angles, and conformational states. For instance, X-ray diffraction studies have confirmed the structure of synthesized piperidine derivatives, highlighting the chair conformation of the piperidine ring and the distorted tetrahedral geometry around sulfur atoms (S. Naveen et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. Reactions such as nucleophilic substitution and cyclo condensation are pivotal in the synthesis of these compounds. Their chemical properties are further characterized by spectroscopic techniques, including IR, NMR, and mass spectrometry, providing insights into their functional groups and molecular interactions (L. Mallesha et al., 2012).

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in various fields. Studies have shown that these compounds can exhibit different crystalline forms and solubility profiles, influencing their behavior in biological and chemical systems (L. Khedhiri et al., 2016).

Chemical Properties Analysis

The chemical properties of these compounds, including reactivity, stability, and interactions with other molecules, are determined through comprehensive studies. Their ability to form hydrogen bonds and interact with biological targets is particularly noteworthy, as these properties contribute to their potential as therapeutic agents or chemical tools (C. Park et al., 2010).

科学研究应用

抗菌、抗真菌和驱虫活性

研究表明,1-(3,5-二甲苯基)-4-[(甲磺酰)乙酰基]哌嗪-2-酮的某些衍生物表现出显着的抗菌、抗真菌和驱虫活性。这些化合物已被合成并针对多种病原体进行了测试,证明了它们作为开发新型抗菌剂的先导的潜力。分子对接研究表明,与标准药物相比,这些化合物以相似的方式与靶蛋白结合,表明结合能与活性化合物的观察到的体外数据之间存在良好的相关性 (Khan 等人,2019)。

抗抑郁潜力

另一项研究重点关注新型抗抑郁药 Lu AA21004,其在结构上与 1-(3,5-二甲苯基)-4-[(甲磺酰)乙酰基]哌嗪-2-酮相关。这项研究调查了 Lu AA21004 的氧化代谢,确定了各种代谢物及其代谢中涉及的酶。这些发现提供了对该药物药代动力学和治疗重度抑郁症的潜力的见解 (Hvenegaard 等人,2012)。

超支化聚合物合成

在材料科学领域,已经开发出一种使用 1-(3,5-二甲苯基)-4-[(甲磺酰)乙酰基]哌嗪-2-酮衍生物合成超支化聚合物的全新方法。这些通过聚加成反应制备的聚合物在水和有机溶剂中均表现出溶解性,在各种工业过程中具有潜在应用 (Yan 和 Gao,2000)。

对癌细胞系的抗增殖活性

对 2-甲基-3-(2-哌嗪-1-基-乙基)-吡啶并[1,2-a]嘧啶-4-酮衍生物的研究揭示了它们对几种人类癌细胞系的抗增殖作用。这些发现强调了该化合物作为开发新型抗癌剂的基础的潜力 (Mallesha 等人,2012)。

酶抑制和生物膜抑制

最近对具有哌嗪连接基的新型双(吡唑-苯并呋喃)杂化物进行的研究发现了有效的细菌生物膜和 MurB 酶抑制剂。这些化合物表现出显着的抗菌功效,包括对 MRSA 和 VRE 菌株的抗菌功效,突出了它们在解决抗生素耐药性和生物膜相关感染方面的潜力 (Mekky 和 Sanad,2020)。

属性

IUPAC Name |

1-(3,5-dimethylphenyl)-4-(2-methylsulfonylacetyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4S/c1-11-6-12(2)8-13(7-11)17-5-4-16(9-14(17)18)15(19)10-22(3,20)21/h6-8H,4-5,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVPOBEANCFTYCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)N2CCN(CC2=O)C(=O)CS(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

![N-[1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]-2-furamide](/img/structure/B5501897.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)

![(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5501962.png)